N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide
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Overview
Description
N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is an organic compound belonging to the class of amides This compound is characterized by a cyclopropane ring substituted with tetramethyl groups and a carboxamide group linked to a hydroxypropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 1-amino-2-propanol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-Hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide: Similar structure but with a longer hydrocarbon chain.
N-(1-Hydroxypropan-2-yl)palmitamide: Similar structure but with a palmitic acid moiety.
N-(1-Hydroxypropan-2-yl)oleamide: Similar structure but with an oleic acid moiety .
Uniqueness
N-(1-Hydroxypropan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring with tetramethyl substitution, which imparts distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H21NO2/c1-7(6-13)12-9(14)8-10(2,3)11(8,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) |
InChI Key |
MIGDRTNHDHLRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(=O)C1C(C1(C)C)(C)C |
Origin of Product |
United States |
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